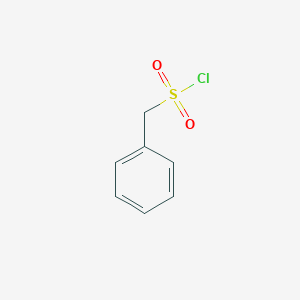
Cloruro de fenilmetanosulfonilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phenylmethanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used in the synthesis of sulfonamides, which are important intermediates in pharmaceutical chemistry.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Utilized in the development of drugs, particularly sulfonamide-based antibiotics.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Target of Action
Phenylmethanesulfonyl chloride, also known as PMSF, primarily targets serine proteases , including trypsin, chymotrypsin, thrombin, and papain . These proteases play crucial roles in various biological processes, including digestion, immune response, and blood clotting.
Mode of Action
PMSF is a protease inhibitor that reacts specifically with the active site serine residue in serine hydrolases This specificity is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .
Pharmacokinetics
It is known that pmsf is effective in most protein solutions at a final concentration of 01 to 1 mM .
Action Environment
The action of PMSF can be influenced by various environmental factors. For instance, the effectiveness of PMSF can be affected by the pH and temperature of the solution, as well as the presence of other substances that may interact with PMSF or its target proteases. Furthermore, PMSF is known to be unstable in aqueous solutions and rapidly loses its activity .
Análisis Bioquímico
Biochemical Properties
Phenylmethanesulfonyl chloride reacts with triethylamine in methylene chloride or ether to yield trans-stilbene and cis diphenylethylene sulfone . Its reaction with 1,1-bis(diethylamino)ethane has also been studied
Cellular Effects
It is known to be reactive and can interact with various biomolecules, potentially influencing cell function
Molecular Mechanism
Phenylmethanesulfonyl chloride is known to react with triethylamine to yield trans-stilbene and cis diphenylethylene sulfone This suggests that it can participate in biochemical reactions and interact with other molecules at the molecular level
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylmethanesulfonyl chloride can be synthesized via the oxidative chlorosulfonation of S-alkyl isothiourea salts using N-chlorosuccinimide as the oxidizing agent. The reaction is typically carried out in acetonitrile at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, phenylmethanesulfonyl chloride is produced by the chlorination of phenylmethanesulfonic acid using thionyl chloride or sulfuryl chloride. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Phenylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with amines to form sulfonamides.
Elimination Reactions: It can undergo elimination to form sulfene intermediates.
Addition Reactions: It reacts with alkenes to form sulfonylated products.
Common Reagents and Conditions:
Triethylamine: Used in nucleophilic substitution reactions.
Methylene Chloride or Ether: Common solvents for these reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfene Intermediates: Formed during elimination reactions.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: A simpler sulfonyl chloride with the formula CH3SO2Cl.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with the formula C6H5SO2Cl.
Uniqueness: Phenylmethanesulfonyl chloride is unique due to its aliphatic nature combined with the presence of a phenyl group, which enhances its reactivity and makes it suitable for a wide range of synthetic applications .
Propiedades
IUPAC Name |
phenylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKWDDSKCRNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062071 | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | alpha-Toluenesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1939-99-7 | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmethanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7C8MSX2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phenylmethanesulfonyl chloride has the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. While spectroscopic data isn't explicitly provided in the abstracts, it's a well-characterized compound. Common spectroscopic techniques for its characterization include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
A: Phenylmethanesulfonyl chloride reacts with tertiary amines through a variety of pathways depending on the reaction conditions and the specific amine used. In some cases, it leads to the formation of sulfenes. For instance, with triethylamine in methylene chloride or ether, it primarily yields trans-stilbene and cis-diphenylethylene sulfone []. In cyclohexane, the same reactants predominantly form a mixture of cis- and trans-oxythiobenzoyl chlorides []. This highlights the influence of solvent on reaction outcomes.
A: Yes, phenylmethanesulfonyl chloride can be employed in the synthesis of C-glycosides. Specifically, its desulfitative Stille coupling with protected tinglycals provides precursors for benzyl C-glycosides []. This palladium-catalyzed cross-coupling reaction offers an effective route to access these valuable compounds.
A: Research indicates that phenylmethanesulfonyl fluoride, a closely related compound, acts as a potent inhibitor of penicillin amidase from Escherichia coli. It binds covalently to the enzyme in a 1:1 molar ratio []. Phenylmethanesulfonyl chloride and other derivatives also demonstrate inhibitory effects on this enzyme, though weaker than the fluoride counterpart []. This suggests its potential use in investigating enzyme mechanisms and developing potential inhibitors.
ANone: The presence of the sulfonyl chloride group (-SO₂Cl) makes phenylmethanesulfonyl chloride electrophilic. This group readily undergoes nucleophilic attack, which explains its reactivity with nucleophiles like tertiary amines. Additionally, the benzyl group (C₆H₅CH₂-) can stabilize intermediates formed during reactions, influencing the reaction pathway.
A: Beyond C-glycoside synthesis, phenylmethanesulfonyl chloride participates in other palladium-catalyzed Stille cross-coupling reactions []. Notably, it reacts with aryl, heteroaryl, and alkenylstannanes in the presence of specific catalysts, leading to desulfitation and the formation of new C-C bonds []. This method expands the utility of phenylmethanesulfonyl chloride in synthetic organic chemistry.
A: Yes, phenylmethanesulfonyl chloride reacts with triphenylphosphine in the presence of triethylamine to produce benzyltriphenylphosphonium salts []. This reaction is significant as it represents an early example of a sulfene reacting with a trivalent phosphorus compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


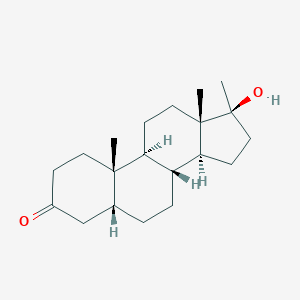
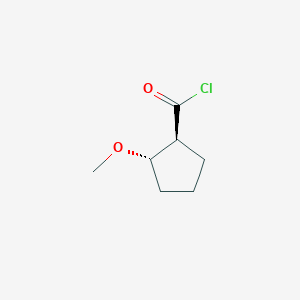


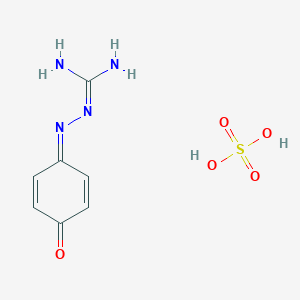
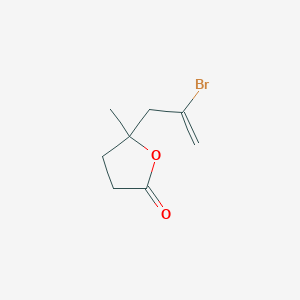



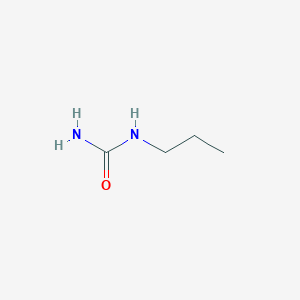
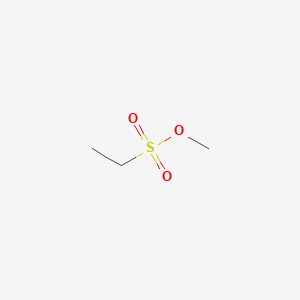
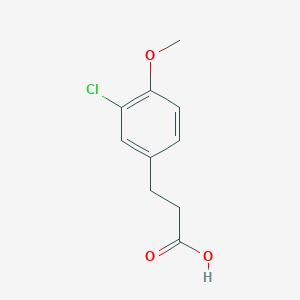
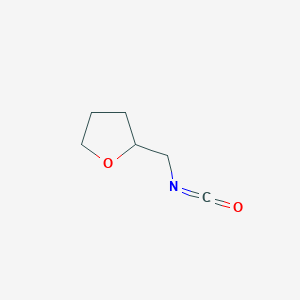
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
